molecular formula C9H11N5O B2713453 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1325306-31-7

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2713453
CAS No.: 1325306-31-7
M. Wt: 205.221
InChI Key: FPJNOEVEALFAGN-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidinone core substituted at the 7-position with a pyrrolidine ring. Its molecular formula is C21H24FN7O2 (when part of a larger structure with additional substituents) and a molecular weight of 425.46 g/mol . The pyrrolidine substituent introduces a saturated five-membered ring, which enhances steric bulk and modulates electronic properties compared to aromatic substituents.

Properties

IUPAC Name

7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-9-12-11-8-10-7(3-6-14(8)9)13-4-1-2-5-13/h3,6H,1-2,4-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNOEVEALFAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NNC(=O)N3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

3.1. Solvent Effects

Chemical reactions involving 7-(Pyrrolidin-1-yl)- triazolo[4,3-a]pyrimidin-3(2H)-one often utilize organic solvents such as dichloromethane or ethanol. The choice of solvent can significantly influence the reaction yield and selectivity.

3.2. Catalysts

Catalysts like copper or palladium complexes are commonly used to facilitate reactions involving this compound. These catalysts can enhance reaction rates and improve product yields.

3.3. Reaction Conditions

Reactions are typically conducted under controlled conditions, including temperature and pressure, to prevent unwanted side reactions.

Biological Activity and Interaction Studies

The compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific active sites on target enzymes, thereby inhibiting their activity. This property positions the compound as a potential candidate for drug development aimed at treating various diseases.

Interaction Studies:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways is a key area of research.

  • Biological Targets : Understanding interactions with biological targets is crucial for elucidating its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-(Pyrrolidin-1-yl)- triazolo[4,3-a]pyrimidin-3(2H)-one. These include:

Compound NameStructural FeaturesUnique Properties
5-Methylpyrazolo[1,5-a]pyrimidineContains a pyrazolo-pyrimidine coreLacks triazole moiety
7-Hydroxy-5-methyl- triazolo[1,5-a]pyrimidineSimilar triazole structureDifferent substituents alter reactivity
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidineContains both triazole and pyrimidine ringsPotential for different biological activity

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the potential of triazolopyrimidine derivatives, including 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, in treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to stabilize microtubules, which are critical for neuronal function. Experimental models have demonstrated that modifications at specific positions on the triazolopyrimidine structure can enhance their neuroprotective properties .

Anticancer Activity

Research has indicated that triazolopyrimidine derivatives exhibit anticancer properties by targeting microtubule dynamics. The compound's ability to interfere with microtubule stability suggests it may serve as a potential chemotherapeutic agent. A comprehensive study synthesized a series of triazolopyrimidines and evaluated their effects on cancer cell lines, revealing promising results in inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against various pathogenic bacteria and fungi. The mechanism involves disrupting cellular processes essential for microbial survival, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Recent research has focused on modifying different positions on the triazolo and pyrimidine rings to enhance pharmacological properties. A total of 68 congeners were synthesized and tested, leading to the identification of several candidates with improved activity profiles .

Case Study 1: Alzheimer's Disease Treatment

In a study involving transgenic mouse models for Alzheimer's disease, compounds similar to this compound were shown to penetrate the blood-brain barrier effectively. These compounds not only stabilized microtubules but also reduced tau pathology in neurons .

Case Study 2: Cancer Cell Line Testing

A series of triazolopyrimidine derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that specific modifications at the C6 and C7 positions significantly increased cytotoxicity compared to the parent compound .

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substitution on the triazolo[4,3-a]pyrimidinone core critically influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Piperidine C11H14N6O 246.28 Larger ring (6-membered) increases steric hindrance; discontinued due to synthesis challenges
7-(4-Fluoroanilino)-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one 4-Fluoroanilino C20H18FN5O 363.40 Aromatic amine enhances π-π stacking potential; higher lipophilicity
7-(1-Methyl-1H-pyrrol-2-yl)-5-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine 1-Methylpyrrole C14H12N6S 296.35 Aromatic pyrrole and thiophene substituents alter electronic density
7-[4-(Dimethylamino)methylpiperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one 4-(Dimethylamino)methylpiperidine C16H24N8O 344.42 Polar substituent improves solubility; potential for hydrogen bonding

Key Observations :

  • Pyrrolidine vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic groups like 4-fluoroanilino (in ) enhance planarity and π-π interactions, whereas pyrrolidine provides conformational flexibility and moderate lipophilicity .

Core Structure Modifications

Variations in the fused heterocyclic core significantly alter reactivity and bioactivity:

Compound Name Core Structure Key Modifications Impact on Properties Reference
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Different ring fusion (1,5-a vs. 4,3-a) Altered electron distribution; reduced planarity
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Triazolo[4,3-a]pyrazinone Pyrazine instead of pyrimidine core Increased nitrogen content enhances polarity
2-(Chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one Tetrahydrotriazolopyrimidinone Saturated pyrimidine ring Improved solubility; reduced aromaticity

Key Observations :

  • Ring Fusion Position : The 4,3-a fusion in the target compound preserves a planar pyrimidine ring, favoring interactions with flat binding pockets, whereas 1,5-a fusion (as in ) introduces steric asymmetry .
  • Saturation : Saturated cores (e.g., tetrahydro derivatives in ) improve aqueous solubility but reduce π-stacking capability.

Biological Activity

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₅O. Its structure includes a pyrrolidine ring linked to a triazolo-pyrimidine moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing the triazolo-pyrimidine framework exhibit significant antitumor properties. For instance, a series of triazolo-pyrimidines were assessed for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for anticancer drug development .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. It has been shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. In vitro assays demonstrated that this compound significantly increased interferon-gamma production in T cells co-cultured with PD-L1 expressing cells . This suggests potential applications in immunotherapy.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a vital role in cellular stress responses and inflammation. This inhibition could lead to therapeutic applications in conditions characterized by excessive inflammation .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Inhibition of Tumor Growth : By interfering with signaling pathways involved in cell proliferation and survival.
  • Modulation of Immune Responses : By blocking key interactions between immune checkpoints such as PD-1 and PD-L1.
  • Anti-inflammatory Effects : Through inhibition of MAPK pathways which are often upregulated in inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of triazolo-pyrimidines exhibited potent cytotoxicity. The compound displayed an IC50 value of approximately 85 nM against HepG2 liver cancer cells, indicating strong potential as an anticancer agent .

Study 2: Immunotherapy Applications

In a co-culture system involving T cells and PD-L1 expressing tumor cells, treatment with this compound resulted in a significant increase in T cell activation markers and cytokine production compared to controls . This underscores its potential role in enhancing anti-tumor immunity.

Data Summary

Biological Activity IC50 Value (nM) Target
Antitumor Activity85HepG2 Liver Cancer Cells
PD-1/PD-L1 Interaction Inhibition92.3Immune Checkpoint
p38 MAPK InhibitionNot specifiedInflammatory Pathways

Q & A

Q. Key considerations :

  • Use anhydrous DMF to prevent hydrolysis.
  • Optimize reflux duration (e.g., 24 hours) for cyclization efficiency.
  • Purify via recrystallization (DMF/i-propanol) to isolate the target compound .

How can non-aqueous potentiometric titration be validated for quantifying this compound?

Level: Basic
Methodology:
Potentiometric titration in non-aqueous media is suitable due to the compound’s basic nitrogen-containing heterocycles. Validation steps include:

Linearity : Test across concentrations (e.g., 80–120% of target) to ensure a correlation coefficient (R²) ≥ 0.92.

Accuracy : Perform recovery studies (spiked samples) with acceptable recovery rates (98–102%).

Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2% .

Q. Example parameters :

ParameterRequirementResult (Example)
Linearity (R²)≥ 0.990.9995
Recovery (%)98–102100.3
Precision (RSD%)≤ 21.2

What pharmacological targets are associated with triazolo-pyrimidine derivatives, and how can binding affinity be assessed?

Level: Advanced
Methodology :
Triazolo-pyrimidines are explored as P2X7 receptor antagonists or anticonvulsants. To study binding:

Computational docking : Use AutoDock Vina to predict ligand-receptor interactions.

  • Generate grid maps around the receptor’s active site.
  • Apply Lamarckian genetic algorithm for conformational sampling .

In vitro assays :

  • P2X7 inhibition : Measure ATP-induced IL-1β release in macrophage models.
  • Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .

Q. Data interpretation :

  • Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values.
  • Resolve discrepancies (e.g., poor in vitro activity despite strong docking scores) by assessing solubility or metabolic stability .

How can structural characterization be performed for this compound?

Level: Basic
Methodology :

X-ray crystallography : Obtain single crystals via slow evaporation (DMF/i-propanol). Use CCDC deposition (e.g., CCDC 1876881) for bond-length/angle validation .

NMR spectroscopy :

  • ¹H NMR : Identify pyrrolidine protons (δ 1.8–2.2 ppm) and triazole protons (δ 8.1–8.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm .

Q. Table: Key NMR signals (example) :

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrrolidine1.8–2.2 (m)25–45
Triazole8.1–8.5 (s)145–150
Pyrimidinone carbonyl165

How to address contradictions in bioactivity data between computational and experimental results?

Level: Advanced
Methodology :

Solubility assessment : Measure solubility in DMSO and PBS (pH 7.4) to rule out false negatives due to poor dissolution.

Metabolic stability : Perform liver microsome assays to identify rapid degradation.

Off-target screening : Use panels (e.g., CEREP) to detect unintended receptor interactions .

Case example :
If docking predicts P2X7 affinity but in vitro assays show weak activity:

  • Step 1 : Confirm compound integrity via LC-MS.
  • Step 2 : Test in alternative cell lines (e.g., HEK293-P2X7).
  • Step 3 : Modify substituents (e.g., replace pyrrolidine with piperidine) to enhance binding .

What strategies improve reaction yields during synthesis?

Level: Advanced
Methodology :

Catalyst screening : Test bases (e.g., DBU, K₂CO₃) to accelerate cyclization.

Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .

Solvent optimization : Replace DMF with DMAc or NMP for better solubility .

Q. Table: Yield optimization example :

ConditionYield (%)
Conventional reflux65
Microwave (100°C, 30 min)85
DMAc solvent78

How to design structure-activity relationship (SAR) studies for derivatives?

Level: Advanced
Methodology :

Core modifications :

  • Vary substituents at position 7 (e.g., alkyl, aryl, heteroaryl).
  • Replace pyrrolidine with other amines (e.g., piperidine, morpholine).

Bioisosteric replacement : Substitute triazole with imidazole or tetrazole.

In silico screening : Use QSAR models to prioritize derivatives .

Q. Example findings :

  • Anticonvulsant activity : 7-Benzyl derivatives show ED50 ≤ 30 mg/kg in MES tests.
  • P2X7 antagonism : Electron-withdrawing groups (e.g., -CF₃) enhance potency .

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